3-Methyl-1-pentene

Descripción

Significance of Branched Alpha-Olefins in Organic Synthesis and Materials Science

Branched alpha-olefins, defined as terminal alkenes possessing a double bond at the primary (or 1-) position and a side chain, hold considerable importance in both organic synthesis and materials science. wikipedia.org The presence of branching influences their chemical properties, distinguishing them from their linear counterparts. wikipedia.org

In organic synthesis , branched alpha-olefins serve as crucial intermediates and building blocks for the creation of more complex molecules. wikipedia.org Their terminal double bond provides a reactive site for various transformations, including functionalization reactions such as hydroformylation, a process used to synthesize aldehydes. uni-bayreuth.de Recent advancements in nickel-catalyzed hydroalkylation reactions, which involve the addition of a vinyl group and a hydrogen across a double bond, further highlight the utility of olefins in constructing intricate organic structures, including chiral compounds. researchgate.netorgsyn.org

In materials science , branched alpha-olefins are integral to the development of advanced polymers and lubricants. Low molecular weight alpha-olefins, including various hexenes and other branched structures, are frequently employed as comonomers in the production of polyethylene (B3416737). wikipedia.org The incorporation of these branched units into the polymer backbone is a key strategy to precisely control the microstructure of polyolefins, thereby tuning their physical and mechanical properties. nih.gov This branching can lead to enhanced flexibility, improved optical properties (such as clarity in plastics), and better processability of films. uni-bayreuth.denih.govgoogle.com

Furthermore, poly-alpha-olefins (PAOs), which are polymers derived from alpha-olefins, are widely used as synthetic lubricants, including motor oils, due to their ability to remain viscous liquids even at low temperatures. wikipedia.org This characteristic stems from the flexible alkyl branching groups along their polymer chains, which prevent the molecules from aligning and crystallizing easily. wikipedia.org The introduction of branches is also critical for synthesizing highly transparent plastics and membranes for gas separation, underscoring the broad impact of these compounds in modern materials. uni-bayreuth.de

Historical Development of Research on 3-Methyl-1-pentene and Related Branched Alkenes

The study of this compound and related branched alkenes has evolved significantly, driven by their synthetic utility and industrial relevance. Early investigations into the synthesis of specific branched olefins, such as this compound, date back to the mid-20th century, with research on the synthesis of racemic and optically active forms appearing in the scientific literature as early as 1959 and 2002. capes.gov.bracs.org

Historically, the production of branched C6 olefins like this compound has been a subject of interest for its application in synthesizing valuable derivatives. For instance, a patented process describes the production of 3-methyl-2-pentene (an isomer of this compound) through the trimerization of ethylene (B1197577), yielding a C6 product that includes 2-ethyl-1-butene, followed by etherification and decomposition. google.com This method was developed to achieve high purity levels of the olefin precursor, essential for subsequent reactions, such as the preparation of 2-ethyl-2-methylbutanoic acid, a high-value neoacid. google.com

Research into the reactivity of branched alkenes also has a considerable history. For example, studies on hydroboration from the late 20th century demonstrated that even with alkyl branching, as observed with 3-methyl-1-butene (B165623) (a C5 branched alpha-olefin), the addition of boron predominantly occurred at the terminal carbon. scielo.org.bo More broadly, the hydrovinylation reaction, which involves the addition of a vinyl group and a hydrogen across a double bond, has been known since 1965. However, the development of catalyst systems that provide satisfactory yields and selectivity for practical applications has been a more recent achievement, highlighting ongoing efforts to refine synthetic routes for branched olefins and their derivatives. orgsyn.org

Structural Isomerism and Distinctions within the Pentene Family

It is important to clarify that this compound has the molecular formula C₆H₁₂ and is therefore an isomer of hexene, not pentene. Pentenes are alkenes with the molecular formula C₅H₁₀, containing five carbon atoms and one double bond. wikipedia.org However, understanding the isomerism within the pentene family provides a valuable framework for appreciating the structural diversity and distinctions among alkenes, including branched ones like this compound.

The C₅H₁₀ molecular formula allows for several distinct isomers, which can be categorized into straight-chain and branched-chain structures, and further differentiated by the position of the double bond and geometric (cis/trans) isomerism. There are typically considered to be six unique pentene isomers wikipedia.orgquora.com:

Table 1: Key Pentene Isomers (C₅H₁₀)

| IUPAC Name | Structural Type | PubChem CID |

| 1-Pentene | Straight-chain | 8004 |

| cis-2-Pentene (B165939) | Straight-chain | 5326160 |

| trans-2-Pentene | Straight-chain | 5326161 |

| 2-Methyl-1-butene (B49056) | Branched-chain | 11240 |

| 3-Methyl-1-butene | Branched-chain | 11239 |

| 2-Methyl-2-butene (B146552) | Branched-chain | 10553 |

Straight-chain pentenes include 1-pentene, where the double bond is between the first and second carbon atoms, and 2-pentene, where the double bond is between the second and third carbon atoms. wikipedia.org 2-Pentene exhibits geometric isomerism, existing as cis-2-pentene and trans-2-pentene, due to the restricted rotation around the double bond and the different arrangements of substituents. wikipedia.orglibretexts.org

Branched-chain pentenes rearrange the carbon backbone. Examples include 2-methyl-1-butene (a methyl group on the second carbon of a four-carbon chain with a terminal double bond), 3-methyl-1-butene (a methyl group on the third carbon of a four-carbon chain with a terminal double bond), and 2-methyl-2-butene (a methyl group on the second carbon and a double bond between the second and third carbons of a four-carbon chain). wikipedia.orgvaia.com

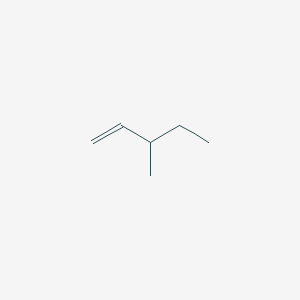

This compound (C₆H₁₂) , the focus of this article, is a branched alpha-olefin within the hexene family. Its structure features a six-carbon chain with a double bond at the C1 position and a methyl group attached to the C3 carbon. This specific branching and terminal double bond make it a distinct compound with unique properties compared to its linear hexene isomers (e.g., 1-hexene, 2-hexene, 3-hexene) or other branched hexenes (e.g., 2-methyl-1-pentene, 4-methyl-1-pentene).

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molar Mass | 84.16 g/mol sigmaaldrich.com |

| Boiling Point | 54 °C sigmaaldrich.com |

| Melting Point | -154 °C sigmaaldrich.com |

| Density | 0.67 g/mL at 25 °C sigmaaldrich.com |

| PubChem CID | 12969 nih.gov |

Table 3: Relevant Hexene Isomers (C₆H₁₂) for Context

| IUPAC Name | Structural Type | PubChem CID |

| This compound | Branched-chain | 12969 |

| 2-Methyl-1-pentene | Branched-chain | 12986 |

| 4-Methyl-1-pentene | Branched-chain | 12724 |

Understanding these distinctions is fundamental to predicting and controlling the chemical behavior of these compounds in various synthetic and industrial applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTAOIUHUHHCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-25-5 | |

| Record name | 1-Pentene, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870762 | |

| Record name | 3-Methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-20-3, 26702-69-2 | |

| Record name | 3-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, trimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3LD9LU1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 1 Pentene and Its Chiral Enantiomers

Enantioselective Synthesis of Optically Active 3-Methyl-1-pentene

The demand for enantiomerically pure compounds in various fields necessitates methodologies that allow for the selective synthesis of one specific stereoisomer of this compound.

Methodologies for the Preparation of (S)-3-Methyl-1-pentene

The (S)-enantiomer of this compound (PubChem CID: 12375450) can be prepared through several enantioselective routes. One notable methodology involves its synthesis from natural L-isoleucine (PubChem CID: 6306). This approach provides highly enantiomerically enriched (S)-3-methyl-1-pentanol (PubChem CID: 11508), which can then be converted to (S)-3-Methyl-1-pentene. mdpi.com

Table 2: Enantioselective Synthesis of Optically Active this compound

| Synthetic Method | Starting Material | Overall Yield | Optical Purity / Rotation |

| From L-Isoleucine (via 3-methyl-1-pentanol) | L-Isoleucine | Not specified | Highly enantiomerically enriched mdpi.com |

| From Active Amyl Alcohol (via butyrate (B1204436) pyrolysis) | Active amyl alcohol | 20% researchgate.net | [α]n25 +33.49° researchgate.net |

Chiral Catalysis in Asymmetric Synthesis of Branched Alpha-Olefins

Chiral catalysis plays a crucial role in the asymmetric synthesis of a wide range of organic compounds, including branched alpha-olefins like this compound. While specific examples of chiral catalysts directly synthesizing this compound as the sole product in a single catalytic step are not widely detailed in the immediate literature, the principles of asymmetric catalysis are highly relevant.

The field of asymmetric synthesis has seen significant advancements with the development of various chiral catalysts, including transition metal complexes and organocatalysts, capable of inducing high enantioselectivity in reactions involving terminal alkenes. google.comfrontiersin.orgnih.gov For instance, metallocene catalysts have been extensively studied for their ability to control stereochemistry in olefin polymerization, including the polymerization of (S)-3-methyl-1-pentene and racemic (R,S)-3-methyl-1-pentene. researchgate.netscilit.com Although these examples pertain to the polymerization of chiral olefins rather than their direct synthesis, they highlight the sophisticated control over stereochemistry achievable with chiral catalytic systems in the context of branched alpha-olefins. The broader application of chiral catalysis to the enantioselective functionalization of unactivated terminal alkenes, as reviewed in the literature, suggests potential avenues for future direct asymmetric synthesis of this compound. google.com

Preparation of this compound Precursors and Intermediates

The synthesis of this compound, both racemic and enantiomerically enriched, relies on the availability and efficient preparation of key precursor molecules and intermediates.

For the racemic synthesis, sec-butyl bromide (2-bromobutane, PubChem CID: 6554) serves as a starting material. researchgate.net

In the enantioselective synthesis of (S)-3-Methyl-1-pentene, active amyl alcohol (2-methyl-1-butanol, PubChem CID: 8723) is a crucial precursor. researchgate.net Additionally, L-isoleucine (PubChem CID: 6306), a naturally occurring amino acid, is a foundational chiral starting material for the preparation of highly enantiomerically enriched (S)-3-methyl-1-pentanol (PubChem CID: 11508), an intermediate directly preceding (S)-3-Methyl-1-pentene. mdpi.com The transformation of L-isoleucine to 3-methylpentan-1-ol is a known pathway in organic synthesis. fishersci.com

Synthesis and Catalytic Rearrangements of Related Alkyne Diols

Alkyne diols, particularly propargyl alcohols, are versatile intermediates in organic synthesis. While direct catalytic rearrangements of these diols to this compound are not typically observed, their transformations yield other valuable organic compounds.

Synthesis of Related Alkyne DiolsSeveral alkyne diols are structurally related to the this compound scaffold. Key examples include:

3-Methyl-1-pentyn-3-ol: This compound is a tertiary propargyl alcohol. Its synthesis typically involves the reaction of an alkyne (like acetylene) with a ketone (like 2-butanone) in the presence of a base (Favorskii reaction) or Lewis acid catalysts nih.gov.

2-Methyl-3-butyn-2-ol: Another propargyl alcohol, commercially used as an intermediate in agrochemical and specialty chemical industries fishersci.fi. It is formed from the condensation of acetylene (B1199291) and acetone, catalyzed by a base or Lewis acid wikipedia.org.

Catalytic Rearrangements of Alkyne DiolsPropargyl alcohols undergo various catalytic rearrangements, most notably the Meyer-Schuster rearrangement and the Propargyl Claisen rearrangement. These reactions typically lead to α,β-unsaturated carbonyl compounds or allenes, rather than directly forming simple alkenes like this compound.

Meyer-Schuster Rearrangement: This acid-catalyzed rearrangement transforms secondary and tertiary propargyl alcohols into α,β-unsaturated ketones (from internal alkynes) or α,β-unsaturated aldehydes (from terminal alkynes) wikipedia.org. The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group, and subsequent keto-enol tautomerism wikipedia.org. Milder conditions for this rearrangement can be achieved using transition metal-based or Lewis acid catalysts, such as ruthenium- or silver-based catalysts, or indium(III) chloride with microwave irradiation wikipedia.org. A combination of molybdenum and cationic gold catalysts has also been shown to significantly accelerate these rearrangements, leading to α,β-unsaturated carbonyl compounds in excellent yields under mild conditions acs.org.

Propargyl Claisen Rearrangement: This rearrangement involves propargyl vinyl ethers, which are derived from propargyl alcohols. The rearrangement leads to the formation of allenes, which can subsequently isomerize to conjugated dienones csic.es. This transformation is often facilitated by acid catalysis and can be influenced by reaction conditions to yield specific allenic aldehydes or ketones csic.es.

These rearrangements highlight the synthetic utility of alkyne diols in generating diverse organic functionalities, although their direct conversion to this compound typically requires additional steps, such as the reduction of the resulting carbonyl compounds or allenes.

Reactivity and Advanced Reaction Mechanism Investigations of 3 Methyl 1 Pentene

Electrophilic Addition Reactions: Mechanistic Pathways and Stereochemical Implications

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond reacts with electron-deficient species (electrophiles). The presence of a methyl group at the 3-position in 3-methyl-1-pentene introduces structural complexity that influences the mechanistic pathways and stereochemical outcomes of these additions.

Acid-Catalyzed Hydration: Carbocation Formation and Diastereomeric Product Ratios

Acid-catalyzed hydration of alkenes involves the net addition of water across the double bond, forming an alcohol. The mechanism typically proceeds in a stepwise manner: initial protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack of water on the carbocation, and subsequent deprotonation to yield the alcohol masterorganicchemistry.comlibretexts.orgwikipedia.org.

For this compound, the initial protonation of the terminal double bond (C1=C2) follows Markovnikov's rule, where the proton adds to the carbon atom with the greater number of hydrogen atoms (C1) to produce the more stable carbocation. This would initially form a secondary carbocation at the C2 position. However, carbocation rearrangements are a significant consideration in acid-catalyzed reactions of alkenes, particularly when a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift lscollege.ac.inumsystem.edusigmaaldrich.com. In the case of this compound, the secondary carbocation at C2 can undergo a 1,2-hydride shift from the adjacent C3 carbon to form a more stable tertiary carbocation at the C3 position. lscollege.ac.inumsystem.edu

This rearrangement dictates the major product distribution. If no rearrangement occurred, the primary product would be 3-methyl-2-pentanol (B47427) (from the C2 carbocation). However, due to the favored formation of the more stable tertiary carbocation at C3, the major hydration product is often 3-methyl-3-pentanol. lscollege.ac.inlibretexts.org

When the starting alkene, such as (S)-3-methyl-1-pentene, possesses a chiral center, the carbocation intermediate formed is also chiral and lacks a plane of symmetry. This asymmetry influences the subsequent nucleophilic attack by water, leading to a non-50:50 ratio of the resulting R and S products (diastereomers) at the newly formed chiral center. masterorganicchemistry.comgoogle.comacs.org The exact diastereomeric product ratios are influenced by the relative stabilities of the transition states leading to the attack on the two faces of the carbocation, which can be subtly affected by steric hindrance.

| Product Type | Formation Pathway | Key Intermediate | Regioselectivity | Stereochemical Outcome (if chiral center formed) |

| 3-Methyl-2-pentanol | Direct Markovnikov addition | Secondary carbocation at C2 | Markovnikov | Mixture of stereoisomers (if C2 becomes chiral) |

| 3-Methyl-3-pentanol | Markovnikov addition with 1,2-hydride shift | Tertiary carbocation at C3 | Rearranged Markovnikov | Achiral (if no other chiral centers are formed) |

Halogenation Reactions: Cyclic Halonium Ion Intermediates and Enantiomer Generation

Halogenation of this compound, typically with halogens like bromine (Br₂) or chlorine (Cl₂), involves an electrophilic addition mechanism that proceeds through a cyclic halonium ion intermediate jove.comnih.govlibretexts.orgresearchgate.net. For example, in bromination, a cyclic bromonium ion is formed, where the bromine atom bridges the two carbons of the original double bond, carrying a positive charge sigmaaldrich.comjove.comresearchgate.net.

The subsequent attack by the nucleophilic halide ion (Br⁻ or Cl⁻) occurs from the backside, opposite to the bridging halonium ion. This "anti-addition" pathway is highly stereoselective, ensuring that the two halogen atoms add to opposite faces of the original double bond jove.comnih.govresearchgate.net.

When halogenation of this compound occurs, new chiral centers can be generated, particularly at the C1 and C2 positions. The anti-addition mechanism, coupled with the potential for new chiral centers, leads to the formation of enantiomers. For instance, the bromination of (R)-3-methyl-1-pentene yields (2R, 3R)-3-methyl-1,2-dibromopentane, illustrating the stereospecific nature of this reaction acs.org. If the starting alkene is achiral, the anti-addition will result in a racemic mixture of enantiomers. If the starting alkene is chiral, a mixture of diastereomers will be produced jove.comresearchgate.netmasterorganicchemistry.com.

Catalytic Transformations and Mechanistic Considerations

Catalytic transformations of this compound leverage its double bond for various synthetic applications, often employing transition metal catalysts to control selectivity and efficiency.

Metal-Catalyzed Hydrogenation and Isomerization: Influence of Ligand Sterics and Catalyst Activity

Metal-catalyzed hydrogenation involves the addition of hydrogen (H₂) across the carbon-carbon double bond, converting this compound into its saturated alkane counterpart, 3-methylpentane (B165638) masterorganicchemistry.comgoogle.com. This reaction typically employs heterogeneous catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni). The mechanism involves the adsorption of both the alkene and hydrogen onto the metal surface, followed by the sequential addition of hydrogen atoms to the double bond.

A critical aspect of metal-catalyzed reactions of alkenes, including hydrogenation, is the potential for concurrent isomerization. During the catalytic process, the double bond can migrate along the carbon chain, leading to the formation of isomeric alkenes. For example, 3-methyl-1-butene (B165623) (a similar branched alkene) has been observed to isomerize to 2-methyl-2-butene (B146552) during catalytic hydrogenation, driven by the formation of a more stable, substituted alkene. This isomerization can occur via pathways involving carbocation intermediates on acidic catalyst sites or through reversible hydrogen addition and elimination on the metal surface.

The activity and selectivity of the catalyst in promoting hydrogenation versus isomerization are significantly influenced by the nature of the metal, its dispersion, and the steric and electronic properties of ligands in homogeneous systems or surface modifiers in heterogeneous systems. Studies on palladium nanoparticles have shown that specific surface ligands can dramatically affect the selectivity, favoring isomerization over hydrogenation for terminal alkenes like 1-pentene. This highlights the intricate interplay between catalyst design and reaction outcome.

Direct Esterification with Carboxylic Acids: Kinetics and Catalyst Selectivity Studies

While traditional esterification involves an alcohol and a carboxylic acid (Fischer esterification), direct addition of carboxylic acids to alkenes to form esters is a recognized, albeit less common, transformation acs.orgmasterorganicchemistry.com. This reaction typically requires specific catalytic systems to overcome the inherent unreactivity of the alkene towards direct addition of a carboxylic acid.

Recent research has focused on developing catalytic methods for the direct addition of carboxylic acids to alkenes. These reactions can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst system employed masterorganicchemistry.com. For instance, photoredox catalysts, such as the Fukuzumi acridinium (B8443388) photooxidant in conjunction with a hydrogen-atom donor, have been reported to facilitate the anti-Markovnikov addition of carboxylic acids to alkenes, including trisubstituted aliphatic alkenes, yielding the anti-Markovnikov addition adducts exclusively masterorganicchemistry.com. The proposed mechanism involves the oxidation of the alkene to an alkene cation radical, followed by nucleophilic attack of the carboxylate on the less substituted position of the radical masterorganicchemistry.com.

Intramolecular versions of this reaction are also known, where a carboxylic acid group within the same molecule adds to an alkene to form cyclic esters, known as lactones. These cyclizations are often initiated by electrophilic species like acids or halogens. google.com

Detailed kinetic and catalyst selectivity studies are crucial for optimizing these reactions. Factors such as catalyst loading, temperature, solvent, and the specific structure of both the alkene and the carboxylic acid can significantly influence reaction rates, product yields, and regioselectivity. The development of highly selective catalysts for such direct esterification remains an active area of research, particularly for branched alkenes like this compound, where regiocontrol is paramount.

Olefin Metathesis and Oligomerization Applications

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds wikipedia.orglscollege.ac.in. This process is catalyzed by transition metal carbene complexes (e.g., Grubbs or Schrock catalysts) and proceeds via a four-membered metallacycle intermediate wikipedia.orglscollege.ac.in. This compound, as a terminal alkene, can participate in various metathesis reactions, including self-metathesis (producing symmetrical products) and cross-metathesis with other olefins acs.org.

Oligomerization is another significant application for this compound, where multiple alkene units combine to form larger molecules (oligomers). This process is typically catalyzed by transition metal complexes, such as those based on nickel or zirconium, often activated by co-catalysts like methylaluminoxane (B55162) (MAO).

Research findings indicate that this compound can undergo dimerization and higher oligomerization, yielding a range of products. For instance, in the presence of certain transition metal hydride complexes, this compound has been shown to yield dimeric and oligomeric products. The selectivity towards specific dimers or higher oligomers is highly dependent on the catalyst system and reaction conditions. For example, propylene (B89431) oligomerization on NiX zeolite can produce 3-methylpentenes as primary products, which are dimers of propylene. The catalytic systems are designed to control the degree of oligomerization and the regioselectivity of the resulting double bonds in the oligomers.

The ability of this compound to participate in these reactions underscores its versatility as a building block in the synthesis of more complex hydrocarbons and polymers.

Gas-Phase Reactions and Atmospheric Chemistry of this compound

In the atmosphere, this compound, like other alkenes, is removed through reactions with key atmospheric oxidants, including ozone (O₃), hydroxyl radicals (OH•), nitrate (B79036) radicals (NO₃•), and chlorine atoms (Cl•). These gas-phase reactions initiate complex chemical pathways, leading to the formation of secondary atmospheric pollutants.

The reaction with ozone (ozonolysis) is a significant atmospheric removal process for alkenes. This reaction typically proceeds via a 1,3-cycloaddition step, forming a short-lived primary ozonide. This primary ozonide then rapidly decomposes to yield a carbonyl compound and a Criegee intermediate (CI). copernicus.orgrsc.org Criegee intermediates are highly reactive carbonyl oxides that possess both zwitterionic and biradical characteristics. copernicus.orgrsc.orgresearchgate.net These intermediates can undergo further unimolecular reactions or react with other atmospheric species, potentially leading to the formation of hydroxyl radicals (OH•). copernicus.orgacs.org While the general mechanism of alkene ozonolysis is well-established, specific reaction rate coefficients for this compound with ozone were not found in the provided research findings.

This compound undergoes reactions with various radicals present in the atmosphere, primarily through addition to the double bond or abstraction of hydrogen atoms.

Hydroxyl Radical (OH•) Hydroxyl radicals are highly reactive species that play a central role in the oxidation of VOCs in the troposphere. wikipedia.orgiiab.me For alkenes, reactions with OH radicals primarily involve addition to the double bond at lower temperatures. At elevated temperatures, hydrogen atom abstraction from C-H bonds can also become a significant pathway. rsc.org Specific rate constants for the reaction of this compound with hydroxyl radicals were not identified in the provided research.

Nitrate Radical (NO₃•) Nitrate radicals are important oxidants, particularly in night-time atmospheric chemistry. acs.orgpsu.edu Studies have investigated the kinetics of gas-phase reactions between NO₃ radicals and various alkenes, including this compound. The rate constant for the reaction of this compound with NO₃ radicals has been experimentally determined. acs.org

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K | Reference |

| This compound + NO₃• | 1.39 ± 0.03 × 10⁻¹⁴ | acs.org |

Chlorine Atom (Cl•) Chlorine atoms are significant oxidants, particularly in the marine boundary layer at dawn. psu.educonfex.com Their reactions with alkenes predominantly occur through addition to the double bond. psu.educonfex.com The rate constant for the gas-phase reaction of this compound with chlorine atoms has been measured. psu.educonfex.comresearchgate.net

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| This compound + Cl• | 3.85 ± 0.35 × 10⁻¹⁰ | psu.educonfex.comresearchgate.net |

Hydrogen Atom (H•) Reactions involving hydrogen atoms with alkenes can proceed via both addition to the double bond and abstraction of hydrogen atoms from various positions within the molecule. For branched alkenes like 3-methyl-1-butene (a related pentene isomer), abstraction from the α position has been observed to dominate at certain temperature ranges. acs.orgacs.orgnih.gov While general mechanistic insights into H atom reactions with pentene isomers are available, specific rate constants for this compound with hydrogen atoms were not explicitly detailed in the provided search results.

Stereochemical Investigations of 3 Methyl 1 Pentene and Its Derivatives

Configurational Isomerism and Chiral Centers in 3-Methyl-1-pentene

This compound (C₆H₁₂) possesses a distinct chiral center, which is a carbon atom bonded to four different substituents collegedunia.comtestbook.commasterorganicchemistry.com. In the case of this compound, this stereogenic center is located at the third carbon atom of the pentene chain collegedunia.comtestbook.comdoubtnut.com. The four unique groups attached to this carbon are: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a vinyl group (-CH=CH₂) collegedunia.com.

The presence of this chiral center means that this compound exhibits configurational isomerism, specifically optical isomerism collegedunia.comtestbook.commasterorganicchemistry.com. It can exist as two non-superimposable mirror images, known as enantiomers collegedunia.comtestbook.commasterorganicchemistry.com. These enantiomers are designated by the Cahn-Ingold-Prelog (CIP) R/S nomenclature system, which assigns absolute configurations based on the priority of the substituents around the chiral center masterorganicchemistry.comwikipedia.org. For example, (S)-3-methyl-1-pentene is a well-characterized stereoisomer nih.govnist.govnist.govnist.gov.

Diastereoselectivity and Enantioselectivity in Chemical Transformations of this compound

The inherent chirality of this compound, or the generation of new chiral centers during its reactions, leads to specific diastereoselective or enantioselective outcomes.

Acid-Catalyzed Hydration : When (S)-3-methyl-1-pentene undergoes acid-catalyzed hydration, a new chiral center is formed at the second carbon (C2). The initial protonation step produces a chiral carbocation intermediate. Crucially, this intermediate lacks a plane of symmetry, which means that the subsequent nucleophilic attack by water is not equally favored from both faces. This unequal attack results in the formation of R and S products (which are diastereomers) in a non-50:50 ratio, rather than a racemic mixture libretexts.orglumenlearning.comstolaf.edu.

Halogenation (e.g., with Cl₂) : The reaction of (S)-3-methyl-1-pentene with chlorine (Cl₂) is an electrophilic addition that proceeds via the formation of a cyclic chloronium ion intermediate pearson.com. This reaction introduces two new chiral centers into the molecule. The attack of the chloride ion on the chloronium ion can occur from either side of the planar intermediate, leading to the formation of a pair of enantiomers, which typically results in a racemic mixture of products pearson.com.

Hydroboration-Oxidation : Hydroboration-oxidation is a highly stereoselective reaction that typically proceeds with syn addition, meaning both the hydrogen and the boron (which is subsequently replaced by a hydroxyl group) add to the same face of the alkene's double bond masterorganicchemistry.commasterorganicchemistry.comlibretexts.org. The oxidation step, where the boron atom is replaced by an oxygen atom, occurs with retention of configuration masterorganicchemistry.comlibretexts.org. Furthermore, this reaction exhibits anti-Markovnikov regioselectivity, where the hydroxyl group is ultimately attached to the less substituted carbon of the original double bond masterorganicchemistry.commasterorganicchemistry.comuni-hamburg.de. When this compound, which already possesses a chiral center at C3, undergoes hydroboration-oxidation, the existing chirality is preserved. The formation of a new chiral center at C2 can lead to a mixture of diastereomers, as the reaction adds new stereochemical information to a pre-existing chiral framework masterorganicchemistry.com.

Polymerization : The polymerization of racemic this compound ((RS)-3MP1) using metallocene catalysts provides a clear illustration of stereoselectivity. The stereochemistry of the first monomer insertion into the polymer chain has been extensively studied acs.orguni-konstanz.de. For instance, certain metallocene complexes, such as Me₂Si(Ind)₂ZrCl₂ (referred to as Catalyst I), have demonstrated high enantioselectivity and diastereoselectivity during the polymerization of this compound acs.org. The least sterically hindered metallocene catalysts tend to exhibit the highest levels of both enantioselectivity and diastereoselectivity acs.org. The precise microstructure of the resulting poly-α-olefins is significantly influenced by the specific structure of the metal-ligand complex within the catalyst acs.org. Polymerization of racemic this compound can lead to macromolecules where individual chains are predominantly composed of either R or S monomeric units, indicating that the asymmetric centers of the catalyst preferentially interact with one enantiomer of the monomer over the other acs.org. Quantitative assessments of the diastereoselectivity in the initial insertion step have been performed using techniques like ¹³C NMR analysis of selectively ¹³C-enriched chain-end groups acs.org.

Influence of Chiral Catalysts and Substrate Chirality on Reaction Stereocontrol

The stereochemical outcome of reactions involving this compound can be precisely controlled through the strategic use of chiral catalysts and by leveraging the inherent chirality of the substrate itself.

Chiral Catalysts : Chiral catalysts, particularly those based on metallocene complexes, are pivotal in dictating the stereospecificity of reactions, especially in polymerization processes. These catalysts enable the synthesis of polymers with highly defined microstructures pnas.org. Optically active ansa-zirconocene polymerization catalysts have been successfully employed for the kinetic resolution of racemic α-olefins, including this compound pnas.orgacs.org. Kinetic resolution is a process where a chiral catalyst preferentially reacts with one enantiomer from a racemic mixture, leading to a polymeric product enriched in the faster-reacting enantiomer, while the unreacted monomer becomes enriched in the slower-reacting enantiomer acs.org. Examples of such effective catalysts include C1-symmetric ansa metallocenes pnas.org. The stereoselection observed in these polymerizations is a result of a combination of enantiomorphic site control (where the catalyst's chiral active site differentiates between monomer enantiomers) and chain end control (where the chirality of the growing polymer chain influences the insertion of the next monomer unit) pnas.orgpnas.org. For instance, ¹³C NMR spectroscopy has revealed that poly(this compound) produced using specific (S)-metallocene catalysts exhibits a highly isotactic structure, indicating excellent stereocontrol acs.org.

Polymerization and Copolymerization of 3 Methyl 1 Pentene Monomers

Homopolymerization of 3-Methyl-1-pentene

Homopolymerization of this compound primarily focuses on achieving isotactic control, which significantly influences the resulting polymer's physical and structural characteristics.

Isotactic poly((R,S)-3-methyl-1-pentene) (iP(R,S)3MP) can be synthesized through a controlled hydrogenation strategy. This approach involves the hydrogenation of isotactic 1,2-poly((E)-3-methyl-1,3-pentadiene) researchgate.netresearchgate.netrsc.orgmdpi.com. This synthetic route is particularly effective for preparing a purely random copolymer composed of the two enantiomeric (R)- and (S)-3-methyl-1-pentene monomers researchgate.netresearchgate.net. This method represents an alternative pathway for obtaining perfectly alternating ethylene (B1197577)/alpha-olefin copolymers mdpi.com. The homogeneous non-catalytic hydrogenation of stereoregular poly(1,3-diene)s can be achieved using diimide, which is formed via the thermal decomposition of para-toluenesulfonylhydrazide mdpi.com.

Chains of isotactic poly((R,S)-3-methyl-1-pentene) (iP(R,S)3MP) adopt a 4/1 helical conformation in their crystalline phase researchgate.netresearchgate.net. These helical chains are packed into a monoclinic unit cell. X-ray diffraction analysis and computational studies on conformational and packing energy have determined the following unit cell parameters for iP(R,S)3MP researchgate.netresearchgate.net:

Table 1: Crystalline Unit Cell Parameters for Isotactic Poly((R,S)-3-methyl-1-pentene)

| Parameter | Value |

| a | 10.02 Å |

| b | 18.48 Å |

| c | 6.87 Å |

| γ | 109.9° |

| Space Group | P21/b or P21 |

The crystal structure of iP(R,S)3MP exhibits differences when compared to the tetragonal structure observed for the pure enantiomer homopolymer, isotactic poly((S)-3-methyl-1-pentene) (iP(S)3MP) researchgate.netresearchgate.netrsc.org.

Crystals of isotactic poly((R,S)-3-methyl-1-pentene) (iP(R,S)3MP) are characterized by a significant degree of disorder. This disorder arises from the random enchainment of the (R) and (S) enantiomeric monomeric units researchgate.netresearchgate.net. The inherent chirality of these monomer units influences the handedness of the helical polymer chains and dictates the specific conformation adopted by the lateral groups researchgate.netresearchgate.net. Furthermore, disorder is also observed in the conformation of these lateral groups researchgate.netresearchgate.net.

The presence of different types of disorder leads to distinct entropic effects, which in turn drive the crystallization process into varied packing modes for iP(R,S)3MP compared to the pure enantiomer homopolymer iP(S)3MP researchgate.netresearchgate.netrsc.orgunina.it. In the case of chiral iP(S)3MP, the conformational disorder of the chiral lateral groups is dominant, promoting the crystallization of chains with a uniform helical chirality rsc.org. Conversely, for achiral iP(R,S)3MP, the prevailing entropic effect stems from the statistical substitution of chains with differing helical chiralities within the crystal lattice sites rsc.org.

Copolymerization of this compound with Alpha-Olefins

Copolymerization of this compound with other alpha-olefins is a crucial strategy for developing polymers with tailored properties, utilizing various catalytic systems to control microstructure.

Ziegler-Natta catalysts are fundamental in the polymerization of olefins, typically comprising titanium compounds, such as titanium tetrachloride (TiCl₄), in combination with organo-aluminum co-catalysts like tri-ethylaluminium nih.gov. These catalysts have been employed for the polymerization of this compound, alongside 3-methyl-1-butene (B165623), to produce polymers researchgate.net.

Conventional Ziegler-Natta catalyzed ethylene/alpha-olefin copolymers, such as linear low-density polyethylene (B3416737) (LLDPE), generally exhibit broad molecular weight distributions and heterogeneous comonomer distributions nih.govgoogle.com. In these systems, comonomers tend to be incorporated predominantly into the lower molecular weight polymer chains google.com. Research indicates that the ability of a Ziegler-Natta catalyst to copolymerize alpha-olefins with ethylene typically increases with an elevation in reaction temperature researchgate.net.

Metallocene catalysts represent a significant advancement in olefin polymerization, often referred to as "single-site catalysts" due to their uniform active sites nih.govhhu.de. These catalysts, commonly based on titanium, zirconium, or hafnium complexes and activated by co-catalysts like methylaluminoxane (B55162) (MAO), offer precise control over various polymer parameters, including comonomer distribution, molecular weight, molecular weight distribution, molecular architecture, and stereospecificity nih.govhhu.de.

Studies on ethylene copolymerization with various pentenes, including this compound (3M1P), have utilized half-titanocene/MAO catalyst systems acs.org. Specific half-titanocenes, such as Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃) (Catalyst 1) and CpTiCl₂(N=CᵗBu₂) (Catalyst 2), have demonstrated high catalytic activities and notable incorporation of 3M1P into the copolymer acs.org. For instance, Catalyst 1 exhibited a relatively small reactivity ratio for ethylene (rE = 8.73) in ethylene/3M1P copolymerization, suggesting a tendency towards more alternating monomer incorporation compared to other catalysts acs.org.

Table 2: Reactivity Ratios for Ethylene/3M1P Copolymerization with Half-Titanocene Catalysts

| Catalyst | rE (Ethylene Reactivity Ratio) |

| Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃) (Catalyst 1) | 8.73 |

| CpTiCl₂(N=CᵗBu₂) (Catalyst 2) | 28.3 |

| [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ (Catalyst 4) | 92 |

Note: rE = kEE/kEC, where E = ethylene and C = comonomer (3M1P). acs.org

Metallocene catalysts are capable of producing polymers with tailored microstructures, and the resulting copolymer microstructure is primarily determined by the metallocene itself nih.govacs.org. C2-symmetric metallocene/MAO catalysts have been shown to yield isotactic poly(3-methyl-1-butene) with good productivities, and their application extends to the polymerization of this compound as well researchgate.nethhu.de.

Monomer Reactivity Ratios and Incorporation Efficiency in Copolymer Systems

Monomer reactivity ratios (r) are crucial parameters in copolymerization, quantifying the relative preference of a propagating polymer chain end for adding a monomer of its own type versus a different monomer. For a copolymerization involving two monomers, M1 and M2, the reactivity ratios r1 and r2 are defined as the ratios of the rate constants for the addition of M1 to a chain ending in M1 (k11) versus M2 to a chain ending in M1 (k12), and M2 to a chain ending in M2 (k22) versus M1 to a chain ending in M2 (k21), respectively. A higher r value indicates a greater tendency for self-polymerization, while a lower value suggests a higher propensity for copolymerization. nih.govmdpi.com

The incorporation efficiency refers to the extent to which a comonomer, such as this compound, is integrated into the growing polymer chain relative to its concentration in the monomer feed. While detailed numerical monomer reactivity ratios (r1, r2) specifically for this compound in copolymerization systems are not extensively reported in the provided research findings, it is generally understood that sterically hindered monomers, including branched alpha-olefins like this compound, exhibit lower reactivity in copolymerization compared to less hindered olefins. uni-konstanz.de This lower reactivity can lead to challenges in achieving high incorporation rates of this compound into the copolymer chain, often requiring specialized catalyst systems or optimized reaction conditions to enhance its incorporation efficiency.

Stereoselective and Stereoelective Polymerization of Racemic Alpha-Olefins

Stereoselective polymerization is a process where, from a racemic mixture of monomers, macromolecules are predominantly formed from one specific monomeric antipode. thegoodscentscompany.com Stereoelective polymerization is a more specific form of kinetic resolution, where one enantiomer from a racemic mixture is preferentially consumed during polymerization, leading to an enrichment of the faster-reacting enantiomer in the polymer and the slower-reacting enantiomer in the recovered unreacted monomer. wikipedia.orgfishersci.ptnih.gov

Research has demonstrated the stereoselective polymerization of racemic this compound. For instance, polymerization in the presence of (+)‐bis[(S)‐2‐methylbutyl]‐zinc/TiCl4 catalysts resulted in both the polymer and the recovered monomer exhibiting optical activity. This indicates a preferential polymerization of the monomeric antipode that shares the same absolute structure as the alkyl groups present in the catalyst. wikipedia.org

Kinetic resolution of racemic chiral alpha-olefins, including this compound, has been effectively achieved using enantiopure zirconocene (B1252598) precatalysts. These catalysts enable the selective polymerization of one enantiomer over the other. For various chiral 3-methyl-1-olefins, selectivity factors (s = k_faster/k_slower) ranging from 2 to 16 have been reported. ethersolvent.comfishersci.ptnih.gov The resulting poly(this compound) produced with these catalysts is typically highly isotactic, as confirmed by 13C NMR spectroscopy. ethersolvent.comfishersci.ptnih.gov

The stereochemistry of the first monomer insertion into the metal-alkyl bond of metallocene complexes during the polymerization of racemic this compound has also been a subject of investigation. fishersci.co.ukuni.lu Furthermore, studies on the copolymerization of racemic alpha-olefins with achiral comonomers like ethylene or propylene (B89431), utilizing enantiopure C1-symmetric ansa metallocenes, have revealed that the polymer chain end plays a significant role in enantioselection. This chain-end control often cooperates with enantiomorphic site control in dictating the stereochemical outcome of the polymerization. ethersolvent.comnih.gov

Advanced Spectroscopic and Structural Characterization in 3 Methyl 1 Pentene Research

X-ray Diffraction Analysis for Solid-State Polymer Structures

X-ray Diffraction (XRD) analysis is a powerful technique used to determine the crystal structure and morphology of solid-state polymers, including those derived from 3-Methyl-1-pentene. Research on isotactic poly((R,S)-3-methyl-1-pentene) (iP(R,S)3MP) has revealed specific structural characteristics. X-ray diffraction analysis, combined with conformational and packing energy calculations, indicates that the chains of iP(R,S)3MP adopt a 4/1 helical conformation. researchgate.netacs.org These helical chains are packed within a monoclinic unit cell. researchgate.netacs.org

The unit cell parameters for isotactic poly((R,S)-3-methyl-1-pentene) have been determined as follows:

| Parameter | Value |

| a | 10.02 Å |

| b | 18.48 Å |

| c | 6.87 Å |

| γ | 109.9° |

| Space Group | P21/b or P21 |

| researchgate.netacs.org |

A notable feature observed in the crystals of iP(R,S)3MP is a high degree of disorder. researchgate.netacs.org This disorder is attributed to the random enchainment of the enantiomeric R and S monomeric units, which influences the handedness of the helical chains and the conformation of the lateral groups. researchgate.netacs.org The crystal structure of the random copolymer iP(R,S)3MP is distinct from the tetragonal structure found in the pure enantiomer homopolymer, isotactic poly((S)-3-methyl-1-pentene) (iP(S)3MP). researchgate.netacs.org This difference is due to varying entropic effects linked to the types of disorder present in the crystals, which dictate different packing modes. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular and Polymer Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular and polymer microstructure of this compound and its derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra are available for this compound. nih.govspectrabase.com

For polymers, NMR spectroscopy is crucial for elucidating stereoregularity and tacticity. ¹³C NMR spectra, for instance, are utilized to certify the stereotacticity of poly(this compound) and its copolymers. pnas.orgmdpi.commdpi.comresearchgate.net In the case of poly(this compound), NMR analyses have identified specific unsaturated structures, including vinylidene and tri-substituted vinylene. colab.ws The application of NMR extends to understanding the distribution of comonomer units in copolymers, which often approaches a statistical distribution. colab.ws Detailed ¹³C NMR chemical shift assignments for related polyolefins, such as poly(3-methyl-1-butene), have been performed by calculating shifts based on the γ-effect and applying the rotational isomeric state model to correlate spectra with chain tacticity. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation and purity assessment of this compound. Commercial samples of this compound are typically assessed for purity using GC, with reported purities often exceeding 98.0%. tcichemicals.comavantorsciences.comcalpaclab.comtcichemicals.com

GC-MS provides a powerful combination for both separation and identification of components in a mixture. This compound has been identified as a component in complex mixtures, such as gasoline, through GC-MS analysis. shimadzu.com The technique allows for the determination of retention times and mass spectral data, which are unique identifiers for compounds. shimadzu.comnist.gov The Kovats Retention Index, an experimentally determined value that relates the retention time of a compound to that of n-alkanes, is also available for this compound, highlighting its characterization in chromatographic studies. nih.gov

Typical purity specifications for this compound are presented below:

| Property | Value | Method |

| Purity | ≥98.0% | GC |

| tcichemicals.comavantorsciences.comcalpaclab.comtcichemicals.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial information regarding the functional groups and conformational analysis of this compound. Both FTIR (Fourier-Transform Infrared), ATR-IR (Attenuated Total Reflectance Infrared), Vapor Phase IR, and Raman spectra for this compound are available. nih.govnih.govnist.govchemicalbook.com

These techniques are used to identify characteristic vibrational modes associated with specific functional groups. For olefins like this compound, characteristic Raman bands for C=C stretching vibrations are typically observed in the 1610–1680 cm⁻¹ region, while C-H stretching vibrations appear in the 2800–3050 cm⁻¹ region. acs.org The precise frequency of the C=C stretching band is sensitive to the location of substituents adjacent to the double bond, providing insights into molecular structure. acs.org Beyond simple functional group identification, vibrational spectroscopy can be applied to study reaction mechanisms, such as the ozonolysis of related methyl-pentene isomers, by characterizing intermediates and products through their unique IR signatures. researchgate.net

Theoretical and Computational Studies on 3 Methyl 1 Pentene Systems

Quantum Chemical Calculations of Potential Energy Surfaces (PES) for Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions. A PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org By elucidating the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as transition states, which are saddle points on the surface that represent the energy barrier for a reaction. youtube.com

For reactions involving alkenes like 3-methyl-1-pentene, such as addition and abstraction reactions, quantum chemical calculations can be used to determine the geometries and energies of reactants, products, and transition states. For instance, in a study of the reaction of hydrogen atoms with pentene isomers, a comprehensive PES was constructed to analyze hydrogen atom addition and abstraction pathways. This included the subsequent β-scission and H-atom transfer reactions. researchgate.net The insights gained from such PES calculations are crucial for understanding reaction mechanisms and predicting the most favorable reaction pathways.

The following table illustrates the type of data that can be obtained from PES calculations for a generic reaction pathway, showing the relative energies of stationary points.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial reacting molecules | 0.0 |

| Transition State 1 | Energy barrier for the first step | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.8 |

| Transition State 2 | Energy barrier for the second step | +8.5 |

| Products | Final molecules formed | -20.1 |

Note: This table is a representative example and does not correspond to a specific reaction of this compound.

Determination of Reaction Rate Constants using Statistical Theories (e.g., Rice-Ramsperger-Kassel-Marcus Theory)

Statistical theories, particularly the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are employed to calculate the rate constants of unimolecular reactions from the properties of the potential energy surface. wikipedia.orgprsu.ac.in RRKM theory assumes that energy is rapidly redistributed among all the vibrational modes of a molecule before it reacts. wikipedia.org The rate of reaction is then determined by the probability of enough energy accumulating in the specific mode that leads to the reaction.

This theory is particularly useful for studying the pressure and temperature dependence of reaction rates. acs.org For instance, in the context of combustion chemistry, the reactions of C5H9 radicals, which can be formed from this compound, are of significant interest. Theoretical studies have utilized RRKM theory in conjunction with master equation analyses to calculate the temperature- and pressure-dependent rate constants for the reactions of these radicals. acs.org These calculations provide crucial data for the development of detailed kinetic models for the combustion of gasoline and other fuels. researchgate.net

The table below shows an example of how pressure-dependent rate constants calculated with RRKM theory might be presented.

| Temperature (K) | Pressure (atm) | Rate Constant (s⁻¹) |

| 800 | 0.1 | 1.2 x 10⁵ |

| 800 | 1.0 | 5.8 x 10⁵ |

| 800 | 10.0 | 1.5 x 10⁶ |

| 1000 | 0.1 | 3.4 x 10⁷ |

| 1000 | 1.0 | 1.2 x 10⁸ |

| 1000 | 10.0 | 2.9 x 10⁸ |

Note: This table is illustrative and does not represent actual data for a this compound reaction.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Polymers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformers with different energies exist. Computational methods can be used to identify these conformers and determine their relative stabilities.

Computational Fluid Dynamics (CFD) Applications in Reaction Kinetics and Modeling

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. mit.edu In chemical engineering, CFD is a powerful tool for modeling and simulating chemical reactors. By combining fluid dynamics with chemical kinetics, CFD can predict the performance of a reactor under different operating conditions.

For the synthesis or polymerization of this compound, CFD can be used to model the flow patterns, heat transfer, and mass transfer within the reactor. scielo.org.ar This allows for the optimization of reactor design and operating conditions to maximize yield and selectivity. For example, in the production of polybutene, CFD has been used to diagnose issues such as polymer adhesion to reactor walls by analyzing flow patterns and shear stresses. scielo.org.ar Similarly, CFD models can be employed to design and optimize continuous flow reactors for polymerization reactions. d-nb.info

The following table provides an example of parameters that can be investigated using CFD in a polymerization reactor.

| Parameter | Range Investigated | Predicted Effect on Conversion |

| Inlet Temperature | 323 K - 363 K | Increased conversion with higher temperature |

| Residence Time | 5 min - 20 min | Increased conversion with longer residence time |

| Monomer Concentration | 0.5 mol/L - 2.0 mol/L | Increased conversion with higher concentration |

| Agitator Speed | 100 rpm - 500 rpm | Improved mixing and heat transfer, leading to higher conversion |

Note: This table is for illustrative purposes and does not represent a specific simulation for this compound polymerization.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems. dntb.gov.ua DFT has become a popular tool due to its favorable balance between accuracy and computational cost.

For this compound, DFT can be used to calculate a wide range of properties, including its optimized geometry, electronic structure, and spectroscopic properties. For example, DFT calculations can predict the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to aid in their interpretation. als-journal.com Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity. dntb.gov.ua While specific DFT studies on this compound are not abundant in the literature, the methodology has been successfully applied to similar molecules, such as in the study of the structure and vibrational spectra of 4-methyl-3-pentene-2-one.

A representative table of DFT-calculated properties for a molecule like this compound is shown below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 0.3 D |

| C=C Stretch Frequency | 1645 cm⁻¹ |

| C-H Stretch Frequency (vinyl) | 3080 cm⁻¹ |

Note: These values are hypothetical and serve as an example of the output of a DFT calculation.

Emerging Research Directions and Future Outlook for 3 Methyl 1 Pentene Chemistry

Design and Synthesis of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

The design and synthesis of novel catalytic systems are crucial for achieving enhanced stereocontrol and efficiency in the polymerization of 3-methyl-1-pentene. Metallocene catalysts have been extensively studied for their ability to control the stereochemistry of poly(α-olefins), including this compound capes.gov.bracs.orgnih.govacs.org. The stereospecificity in the polymerization of this compound can be influenced by the symmetry of the metallocene precursors, such as C2 and Cs symmetric systems capes.gov.bracs.orgnih.govacs.orghhu.decore.ac.ukresearchgate.net.

For instance, studies have shown that the insertion of this compound monomers during the initiation step can be diastereoselective, similar to observations with heterogeneous isotactic specific catalysts like δ-TiCl3−Al(13CH3)3 capes.gov.br. While some metallocene catalysts, such as Me2C(Cp)(Flu)ZrCl2, can lead to syndiotactic poly(this compound), other systems, including enantiopure zirconocene (B1252598) precatalysts like (S)-3, have been shown to produce highly isotactic poly(this compound) with very high melting temperatures (Tm) nih.govcore.ac.ukacs.org. The kinetic resolution of racemic α-olefins, including this compound, has been achieved using optically active ansa-zirconocene polymerization catalysts, demonstrating selectivities (s = k_faster/k_slower) ranging from 2 to 16 for various chiral 3-methyl-1-olefins nih.govacs.org.

The reactivity of branched α-olefins like this compound is generally lower compared to unbranched olefins such as propene. For example, the relative reactivity of this compound has been reported as 0.048 when compared to propene (assigned a reactivity of 1) in polymerization experiments utilizing Ti-catalysts under similar conditions core.ac.uk. This highlights the need for highly active catalysts.

| Olefin | Relative Reactivity* |

|---|---|

| Propene | 1 |

| 5-methyl-1-heptene | 0.5 core.ac.uk |

| 4-methyl-1-pentene | 0.15 core.ac.uk |

| 4-methyl-1-hexene | 0.17 core.ac.uk |

| 3-methyl-1-butene (B165623) | 0.06 core.ac.uk |

| This compound | 0.048 core.ac.uk |

Further research directions include the exploration of non-metallocene catalysts and the fine-tuning of catalyst structures to optimize both activity and stereoselectivity, potentially overcoming the inverse relationship sometimes observed between these two factors core.ac.ukpsu.edu.

Development of Advanced Polymeric Materials with Tunable Properties

The development of advanced polymeric materials with tunable properties derived from this compound holds significant promise. While poly(4-methyl-1-pentene) (PMP), a related polyolefin, is well-known for its low density, low dielectric constant, exceptional chemical resistance, high transparency, and gas permeability, poly(this compound) also presents opportunities for novel material development mdpi.comwikipedia.orgresearchgate.net.

Copolymerization is a key strategy to impart tunable properties to polyolefins. For instance, copolymers of C2 to C10 olefins with 3-methyl-1-butene (a structurally similar branched α-olefin) have been developed to achieve improved flexibility, impact resistance, optical properties (such as transparency), and stress crack resistance google.com. These copolymers can exhibit specific melting points and densities, with ethylene (B1197577)/3-methyl-1-butene copolymers having melting temperatures higher than 105°C and densities ranging from 0.860 to 0.960 g/cm³ google.com. The incorporation efficiency of 3-methyl-1-butene in such copolymers can be notably high with specific catalytic systems google.com.

| Copolymer Type | 3-Methyl-1-butene Content (mol%) | Melting Point (°C) | Density (g/cm³) | Improved Properties |

|---|---|---|---|---|

| Propylene (B89431)/3-methyl-1-butene | 0.1-20 | High tacticity (>90% pentads) google.com | N/A | N/A |

| Ethylene/3-methyl-1-butene | 2.0-13 | >105 google.com | 0.860-0.960 google.com | Flexibility, impact resistance, optical properties, stress crack resistance google.com |

Future research will likely focus on synthesizing copolymers of this compound with other monomers to achieve a wider range of mechanical, thermal, and optical properties, expanding its potential applications in specialized fields requiring high-performance polyolefins mdpi.comumaine.edumdpi.com.

Integration of Machine Learning and AI in Predicting this compound Reactivity and Polymerization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the prediction of this compound reactivity and polymerization outcomes. AI and ML methods are increasingly being applied in polymer science to predict reaction outcomes, control chemical selectivity, and accelerate catalyst discovery acs.orgarxiv.orgchemrxiv.orgmi-6.co.jpcas.cnresearchgate.net.

While specific applications to this compound are not explicitly detailed in current literature, the general advancements are directly applicable. ML models can predict comonomer reactivity ratios based on the molecular structure of monomers, which is critical for designing copolymers with desired compositions arxiv.org. AI techniques, such as autoencoder models and artificial neural networks, are being developed to estimate polymerization conditions required to produce polymers with targeted microstructures, including molecular weight distribution (MWD), chemical composition distribution (CCD), and average molecular weights researchgate.net.

Furthermore, AI workflows are being developed to streamline catalyst design and optimization. These workflows can integrate large language models (LLMs) with Bayesian optimization and active learning loops to efficiently explore vast chemical parameter spaces, translating knowledge from scientific literature into actionable parameters for experimental validation cas.cnarxiv.org. This data-driven approach can significantly reduce the time and resources traditionally required for catalyst development, allowing for the discovery of novel catalysts with enhanced performance for this compound polymerization cas.cnarxiv.org.

Environmental and Sustainable Chemical Processes Involving this compound

The pursuit of environmental and sustainable chemical processes involving this compound aligns with the principles of green chemistry, which emphasize the reduction or elimination of hazardous substances and waste generation igitsarang.ac.in. While specific "green" synthesis routes or sustainable polymerization methods for this compound itself are not widely detailed, advancements in related chemical compounds offer a clear pathway for future development.

For example, the synthesis of 3-methyl-3-penten-2-one (B7765926) (3M3P), a key intermediate in the fragrance industry, has seen significant improvements towards sustainability. Traditional batch processes for 3M3P production often suffer from low selectivity, efficiency, and the use of homogeneous catalysts, leading to considerable waste streams acs.orggoogle.comgoogle.comresearchgate.net. Recent innovations have focused on replacing these batch processes with continuous technologies utilizing solid acid catalysts in fixed bed reactors (FBRs) and reactive distillation columns (RDCs) acs.orggoogle.comgoogle.comresearchgate.net.

These sustainable approaches have demonstrated substantial environmental benefits:

| Process Type | Energy Use Reduction (%) | Total Annual Cost (TAC) Reduction (%) | CO2 Emissions Reduction (%) | Waste Reduction (%) | Mass Efficiency Improvement (%) | Yield (%) |

|---|---|---|---|---|---|---|

| FBR-based alternative (vs. BSTR) | 34.4 acs.orgresearchgate.net | 48.4 acs.orgresearchgate.net | N/A | N/A | N/A | Similar to BSTR acs.orgresearchgate.net |

| RDC + FBR-based technology (vs. BSTR) | 42 acs.orgresearchgate.net | 53 acs.orgresearchgate.net | 11.7 acs.orgresearchgate.net | 87.3 acs.orgresearchgate.net | 11.5 acs.orgresearchgate.net | Up to 95.8 acs.orgresearchgate.net |

Q & A

Q. What are the common synthetic routes for 3-methyl-1-pentene, and how do reaction conditions influence product purity?

Methodological Answer: this compound is synthesized via pyrolysis of ethylene–butene-2 mixtures in a static system . Key considerations include:

- Catalyst selection : Palladium or nickel catalysts may influence isomer distribution.

- Temperature control : Optimal pyrolysis temperatures (e.g., 500–600°C) minimize side reactions like oligomerization.

- Purification : Fractional distillation (boiling point: 54°C ) combined with gas chromatography (GC) using OV-101 or SE-30 columns ensures purity. GC retention indices (e.g., 557–559 on OV-101 at 40–80°C ) aid in identifying contaminants like 4-methyl isomers.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Gas Chromatography (GC) : Use polar columns (e.g., DB-1) for separating alkene isomers. Retention indices vary with temperature: e.g., 560.8 at 30°C on SE-30 .

- IR Spectroscopy : C=C stretching vibrations near 1640–1680 cm⁻¹ confirm the alkene group. Absence of peaks >3000 cm⁻¹ rules out terminal alkynes.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 84 (C₆H₁₂⁺) and fragmentation patterns (e.g., loss of CH₃ or C₂H₅) distinguish branching .

- UV/Vis : Weak absorption at ~190–200 nm due to π→π* transitions in the isolated double bond .

Advanced Research Questions

Q. How do steric and electronic factors influence the hydrogenation kinetics of this compound, and how can conflicting thermodynamic data be reconciled?

Methodological Answer: Hydrogenation studies report varying enthalpies (ΔrH°):

- Solvent effects : ΔrH° = -128.1 ± 1.8 kJ/mol in hexane vs. -125.8 ± 2.6 kJ/mol in dioxane . Polar solvents stabilize transition states, reducing exothermicity.

- Catalyst accessibility : Steric hindrance from the 3-methyl group slows Pd/C or Lindlar catalyst kinetics vs. linear alkenes. Use competitive hydrogenation experiments with 1-pentene to quantify steric effects .

- Data reconciliation : Calorimetric methods (e.g., flow calorimetry ) should account for solvent-catalyst interactions and side reactions (e.g., isomerization).

Q. What computational approaches validate the thermodynamic properties of this compound?

Methodological Answer:

- QSPR Models : Predict boiling points and retention indices using topological indices (e.g., semiempirical descriptors ). Compare with experimental GC data (e.g., 592 retention index on methyl silicone columns ).

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to compute bond dissociation energies (C=C: ~260 kJ/mol) and compare with experimental ΔrH° values .

- Molecular Dynamics : Simulate solvent interactions (e.g., hexane vs. dioxane) to explain enthalpy discrepancies in hydrogenation studies .

Q. How does this compound incorporation into polyolefin copolymers affect material properties?

Methodological Answer:

Q. How do stereochemical considerations impact the reactivity of this compound in electrophilic addition reactions?

Methodological Answer:

- Geometric Isomerism : The 1,2-disubstituted double bond lacks geometric isomerism (both carbons have two identical substituents: H and alkyl groups) .

- Regioselectivity : Markovnikov addition (e.g., HBr) favors the more stable carbocation at C2 (branched site). Use kinetic studies (e.g., competition with 1-pentene) to quantify selectivity .

- Stereoelectronic Effects : Hyperconjugation from the 3-methyl group stabilizes transition states. Compare activation energies (Ea) via Arrhenius plots .

Q. How can conflicting retention indices for this compound in GC studies be resolved?

Methodological Answer:

- Column Selection : Non-polar columns (e.g., SE-30) yield retention indices (559–561) sensitive to temperature gradients, while polar columns (e.g., DB-1) resolve co-eluting isomers .

- Calibration Standards : Use n-alkanes (C5–C10) to normalize indices. For example, this compound has a retention index of 592 on methyl silicone columns at 115°C .

- Interlaboratory Validation : Cross-reference data from NIST (ΔrH° values ) and independent studies (e.g., Chien et al. ) to identify systematic errors.

Q. Notes

- All data are cross-validated using NIST, peer-reviewed journals, and experimental studies.

Retrosynthesis Analysis